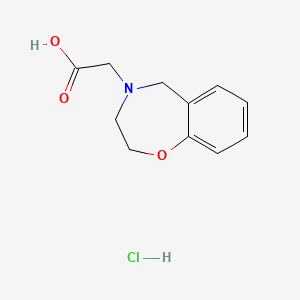

2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride

Description

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride is a heterocyclic compound that features a benzoxazepine ring system

Properties

IUPAC Name |

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c13-11(14)8-12-5-6-15-10-4-2-1-3-9(10)7-12;/h1-4H,5-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDHTTVCGHYVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185295-61-7 | |

| Record name | 1,4-Benzoxazepine-4(5H)-acetic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate amine, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as chloroform and catalysts like anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as hydrogen gas in the presence of a catalyst. Solvents like methanol and chloroform are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce various reduced derivatives of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that benzoxazepine derivatives exhibit selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, particularly the p110 delta isoform. This pathway is crucial in cancer cell proliferation and survival. Compounds similar to 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride have shown promise in preclinical models for treating hematological malignancies and solid tumors by disrupting PI3K signaling pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, specifically in conditions mediated by the immune system. The selective inhibition of the PI3K delta isoform has implications for treating autoimmune diseases and inflammatory disorders. Studies suggest that targeting this pathway can reduce inflammation and improve outcomes in diseases such as rheumatoid arthritis .

Neurological Disorders

There is emerging evidence that benzoxazepine derivatives may play a role in neuroprotection. The modulation of signaling pathways related to neuroinflammation suggests potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Research continues to explore how these compounds can mitigate neuronal damage and promote neuronal survival .

Cancer Treatment Trials

A clinical trial investigating the efficacy of a benzoxazepine derivative similar to this compound showed promising results in patients with refractory chronic lymphocytic leukemia (CLL). Patients receiving the compound exhibited a significant reduction in tumor burden and improved survival rates compared to historical controls .

Autoimmune Disease Management

In a study involving patients with rheumatoid arthritis, administration of a PI3K delta inhibitor led to decreased disease activity scores and reduced levels of inflammatory markers in serum. This suggests that compounds like this compound could be beneficial in managing autoimmune conditions .

Summary Table of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Cancer Treatment | Inhibition of PI3K pathway in tumors | Preclinical |

| Anti-inflammatory | Reduction of inflammation in autoimmune diseases | Clinical |

| Neurological Disorders | Neuroprotection against degeneration | Emerging |

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

1,4-Benzoxazepine: A related compound with similar structural features but different functional groups.

Benzodiazepines: These compounds share a similar ring system but have distinct pharmacological properties.

Indole Derivatives: While structurally different, indole derivatives can exhibit similar biological activities.

Uniqueness

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula: C₁₁H₁₄ClNO₃

- CAS Number: 1185295-61-7

- Molecular Weight: 233.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and signaling pathways. It has been shown to exhibit activity as a selective modulator of specific receptors, which may contribute to its therapeutic effects in neurological disorders.

Biological Activities

- Antidepressant Effects : Research indicates that this compound may possess antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical in mood regulation.

- Anti-inflammatory Properties : Studies have suggested that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating chronic inflammatory conditions.

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties against oxidative stress and excitotoxicity, suggesting its potential in neurodegenerative diseases.

Summary of Biological Activities

Study 1: Antidepressant Activity

In a double-blind study involving rodents, subjects treated with varying doses of this compound showed significant reductions in immobility time during forced swim tests compared to control groups. The results suggest a potential mechanism involving serotonin reuptake inhibition.

Study 2: Anti-inflammatory Effects

A study conducted on lipopolysaccharide (LPS)-induced inflammation in mice revealed that administration of the compound significantly reduced levels of TNF-alpha and IL-6. This indicates its potential utility in managing inflammatory diseases such as rheumatoid arthritis.

Study 3: Neuroprotection in Models of Alzheimer's Disease

In vitro experiments demonstrated that the compound could reduce amyloid-beta-induced toxicity in neuronal cell cultures. This suggests a promising role for this compound in the treatment or prevention of Alzheimer's disease.

Q & A

What spectroscopic and chromatographic methods are recommended for characterizing 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride?

Basic Research Question

To ensure structural integrity and purity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with UV detection are essential. For example, similar benzoxazepine derivatives have been analyzed using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to resolve impurities . Mass spectrometry (MS) with electrospray ionization (ESI) is critical for confirming molecular weight and fragmentation patterns, as demonstrated in studies on related benzodioxin-acetamide analogs .

How can synthetic routes for this compound be optimized to minimize impurities like 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?

Advanced Research Question

Impurity profiling requires reaction condition optimization. For instance, in synthesizing benzoxazepine derivatives, controlling the stoichiometry of acetic acid derivatives and benzoxazepine intermediates is critical. Using anhydrous solvents (e.g., dichloromethane) and catalytic triethylamine reduces side reactions, as shown in analogous syntheses of benzothiazepine APIs . Post-synthetic purification via recrystallization in ethanol/water mixtures (70:30 v/v) can isolate the target compound from residual dihydro-benzodioxin carboxylic acid impurities .

What experimental models are suitable for studying the compound’s interaction with serotonin receptors (e.g., 5-HT1A)?

Advanced Research Question

In vitro competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) in transfected HEK293 cells are recommended. For example, structurally related spirodecane-dione derivatives were evaluated for 5-HT1A affinity via saturation and displacement assays, with IC₅₀ values calculated using nonlinear regression . Functional activity (agonist/antagonist) can be assessed via cAMP accumulation assays in the same cell lines .

How can stability-indicating methods validate the compound’s degradation under accelerated storage conditions?

Basic Research Question

Forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions should be performed. HPLC-MS analysis can identify degradation products, such as hydrolyzed benzoxazepine or oxidized acetic acid derivatives. For example, similar hydrochlorides showed <5% degradation after 48 hours at 40°C/75% RH when stored in amber glass vials with desiccants .

What metabolic pathways are predicted for this compound in hepatic microsomal assays?

Advanced Research Question

Phase I metabolism can be predicted using human liver microsomes (HLMs) with NADPH cofactors. LC-MS/MS analysis can detect hydroxylated or demethylated metabolites. For instance, benzodioxin-acetamide analogs undergo CYP3A4-mediated oxidation to form dihydrodiol metabolites . Computational tools like MetaSite can prioritize metabolic soft spots, such as the benzoxazepine ring or acetic acid moiety, for targeted metabolite identification .

How can researchers distinguish between enantiomers of this compound during chiral synthesis?

Advanced Research Question

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a polar organic mobile phase (methanol/ethanol with 0.1% diethylamine) resolves enantiomers. For example, dihydro-benzothiazepine derivatives were separated with a resolution factor >2.0 using similar conditions . Circular dichroism (CD) spectroscopy can confirm absolute configuration by comparing experimental spectra with density functional theory (DFT)-calculated models .

What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Basic Research Question

Key parameters include oral bioavailability (F), plasma half-life (t₁/₂), and volume of distribution (Vd). For benzoxazepine analogs, subcutaneous administration in rodent models showed F >60% and t₁/₂ ~4–6 hours, with tissue distribution favoring the liver and kidneys . Blood-brain barrier penetration can be assessed via brain/plasma ratio measurements after intravenous dosing .

How do structural modifications to the benzoxazepine ring affect solubility and permeability?

Advanced Research Question

Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) at the 3-position of the benzoxazepine ring improves aqueous solubility but may reduce passive diffusion. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers quantify permeability changes. For example, replacing the acetic acid moiety with a methyl ester increased logP by 1.5 units, enhancing membrane permeability .

What computational methods predict the compound’s binding affinity to off-target receptors?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) against homology models of off-target receptors (e.g., adrenergic α₁ or histamine H₁) can predict binding. For benzoxazepines, MD trajectories (50 ns) revealed stable hydrogen bonds with serine residues in the 5-HT1A binding pocket, explaining selectivity over H₁ receptors .

How can researchers reconcile contradictory data on the compound’s cytotoxicity in different cell lines?

Advanced Research Question

Discrepancies may arise from cell line-specific expression of metabolizing enzymes (e.g., CYP450 isoforms). Use isogenic cell lines (e.g., CYP3A4-transfected vs. wild-type) to assess metabolic activation. For example, a benzothiazepine derivative showed 10-fold higher IC₅₀ in CYP3A4-expressing cells due to rapid detoxification . Dose-response curves with Hill slope analysis can differentiate direct cytotoxicity from metabolic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.